

Z795161988: A Technical Guide to its Antiviral Activity and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z795161988

Cat. No.: B12383667

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z795161988 is a novel small molecule inhibitor identified as a potent antagonist of the SARS-CoV-2 non-structural protein 14 (Nsp14) N7-Methyltransferase. Its discovery represents a significant step towards the development of new therapeutic agents against COVID-19. This technical guide provides a comprehensive overview of the currently available data on the antiviral activity, mechanism of action, and experimental protocols related to **Z795161988**.

Chemical Identity

- Compound Identifier: **Z795161988**
- Systematic Name: 2-((4-Bromophenyl)amino)-2-oxoethyl 3-(Furan-3-yl)-1H-pyrazole-5-carboxylate
- CAS Number: 3034181-88-6

Antiviral Activity Spectrum

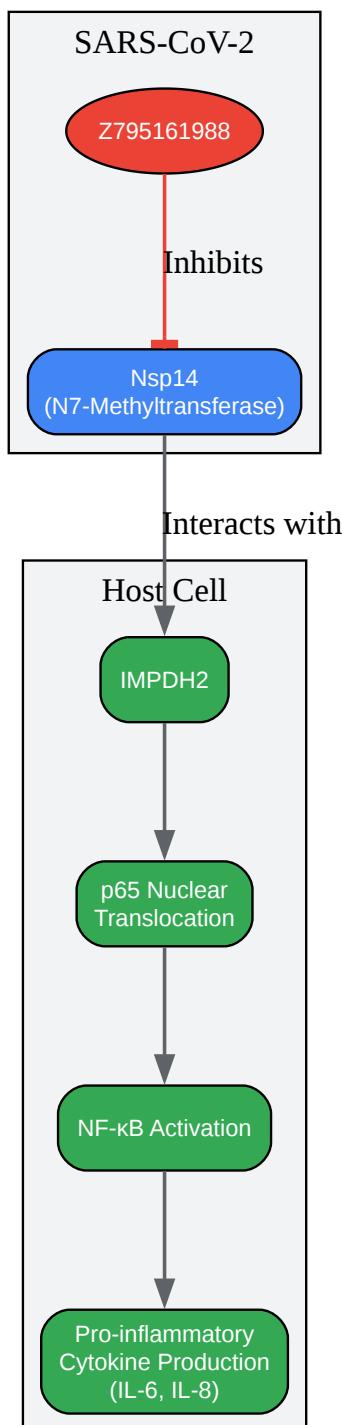
Currently, the antiviral activity of **Z795161988** has been characterized exclusively against SARS-CoV-2. Data on its efficacy against other viruses are not yet publicly available. The primary mechanism of action is the inhibition of the viral Nsp14 N7-Methyltransferase, an

enzyme crucial for viral RNA capping, which is essential for viral replication and evasion of the host's innate immune system.

Quantitative Antiviral Data

Compound	Virus	Assay Type	Target	Potency (IC50)	Cell Line	Cytotoxicity (CC50)	Selectivity Index (SI)	Reference
Z795161988	SARS-CoV-2	Biochemical	Nsp14 N7-Methyltransferase	2.2 μ M	N/A	Not Reported	Not Reported	Singh I, et al. (2023)

Note: IC50 (half-maximal inhibitory concentration) in a biochemical assay measures the concentration of a drug that is required for 50% inhibition of a specific enzyme's activity in vitro. Data for cell-based antiviral activity (EC50) and cytotoxicity (CC50) are not yet publicly available.


Mechanism of Action & Signaling Pathways

Z795161988 targets the N7-methyltransferase activity of the bifunctional SARS-CoV-2 protein Nsp14. This enzyme is responsible for methylating the 5' cap of viral RNA, a critical step for the stability of the viral genome, its efficient translation into viral proteins, and the evasion of host immune recognition.

The inhibition of Nsp14's methyltransferase function by **Z795161988** is expected to disrupt the viral life cycle. Furthermore, SARS-CoV-2 Nsp14 has been shown to play a role in modulating host cell signaling pathways, specifically the NF- κ B and MAPK pathways, leading to a pro-inflammatory response. By inhibiting Nsp14, **Z795161988** may also indirectly modulate these host responses.

SARS-CoV-2 Nsp14-Mediated NF- κ B Activation Pathway

The following diagram illustrates the proposed pathway of NF- κ B activation by SARS-CoV-2 Nsp14. **Z795161988**, by inhibiting Nsp14, is anticipated to interfere with this process.

[Click to download full resolution via product page](#)

Proposed pathway of Nsp14-mediated NF-κB activation and its inhibition by **Z795161988**.

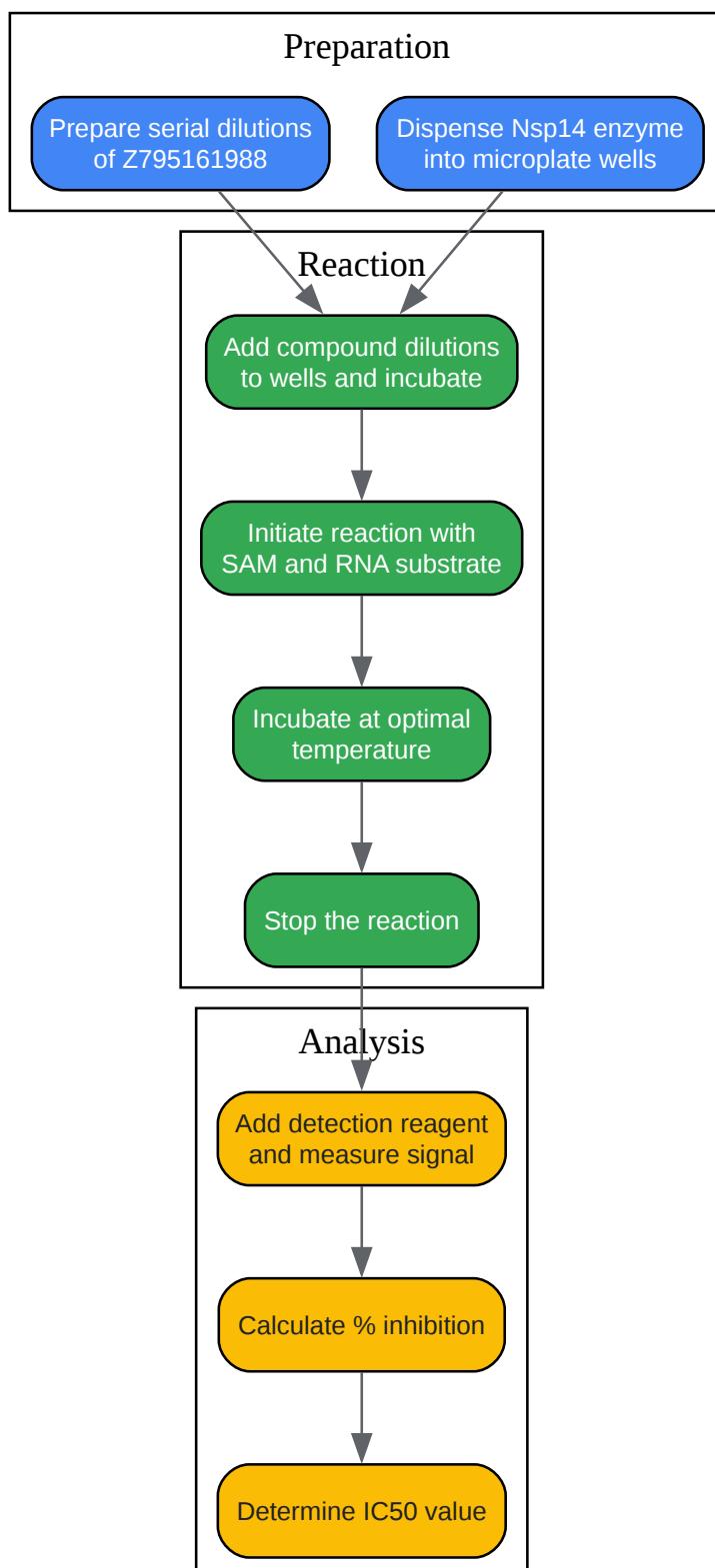
Experimental Protocols

The following are generalized protocols based on standard molecular biology and virology techniques. For the specific experimental conditions used for **Z795161988**, it is recommended to consult the primary publication by Singh et al. (2023) in the Journal of Medicinal Chemistry.

SARS-CoV-2 Nsp14 N7-Methyltransferase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Nsp14.

- Reagents and Materials:


- Purified recombinant SARS-CoV-2 Nsp14 protein
- S-adenosyl-L-methionine (SAM) as the methyl donor
- Guanosine triphosphate (GTP) or a short RNA substrate with a 5' guanosine cap
- Reaction buffer (e.g., Tris-HCl, pH 7.5, with DTT and MgCl₂)
- Detection reagent (e.g., a fluorescent probe that binds to the product, S-adenosyl-L-homocysteine (SAH), or a radioactivity-based detection method using [³H]-SAM)
- **Z795161988** and control compounds
- Microplate reader

- Procedure:

1. Prepare serial dilutions of **Z795161988** and control compounds in the reaction buffer.
2. In a microplate, add the Nsp14 enzyme to each well.
3. Add the serially diluted compounds to the wells and incubate for a pre-determined time to allow for compound binding to the enzyme.

4. Initiate the enzymatic reaction by adding a mixture of SAM and the GTP/RNA substrate.
5. Allow the reaction to proceed for a specified time at an optimal temperature (e.g., 30°C).
6. Stop the reaction (e.g., by adding a quenching agent).
7. Add the detection reagent and measure the signal (e.g., fluorescence or radioactivity) using a microplate reader.
8. Calculate the percent inhibition for each compound concentration relative to the no-compound control.
9. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conceptual Workflow for Nsp14 Inhibition Assay

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Z795161988: A Technical Guide to its Antiviral Activity and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12383667#z795161988-antiviral-activity-spectrum\]](https://www.benchchem.com/product/b12383667#z795161988-antiviral-activity-spectrum)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com